N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Description
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a complex organic compound that features a combination of fluorophenyl, imidazole, and pyrrolidine moieties
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N4/c17-12-3-1-11(2-4-12)14(15-21-6-7-22-15)23-13-5-8-24(9-13)10-16(18,19)20/h1-4,6-7,13-14,23H,5,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXYLDTZXOUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(C2=CC=C(C=C2)F)C3=NC=CN3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl group and the trifluoroethyl group. The final step involves the formation of the pyrrolidine ring and its attachment to the rest of the molecule.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Fluorophenyl Group Introduction: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Trifluoroethyl Group Addition: The trifluoroethyl group can be added using trifluoroethyl iodide in the presence of a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors, such as 1,4-diketones or 1,4-diamines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
- N-[(4-bromophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
- N-[(4-methylphenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Uniqueness
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The trifluoroethyl group also imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
